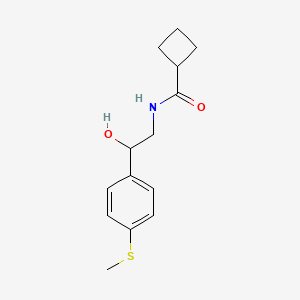

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-18-12-7-5-10(6-8-12)13(16)9-15-14(17)11-3-2-4-11/h5-8,11,13,16H,2-4,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCDEVJDHWCDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide typically involves multiple steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a suitable catalyst.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor.

Attachment of the Methylthio-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where a methylthio-substituted phenyl halide reacts with an appropriate nucleophile.

Amidation: The final step is the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the cyclobutane ring with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: NaBH4, LiAlH4.

Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. Its interactions with proteins and enzymes can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Patent-Derived Butanamide Analogs

Compound from & 2 :

- Structure : A butanamide backbone with a tetrahydropyran ring, multiple hydroxyl groups, and a methylthio-substituted benzylphenyl group.

- Key Differences: Backbone: Butanamide vs. cyclobutanecarboxamide. Crystalline Forms: The patent emphasizes crystalline formulations, suggesting pharmaceutical development for improved stability or bioavailability .

Fenamiphos (Organophosphate Insecticide)

Compound from :

- Structure : Phosphoramidate ester with a 4-(methylthio)phenyl group.

- Key Differences: Functional Group: Phosphoramidate (organophosphate) vs. carboxamide. Activity: Fenamiphos inhibits acetylcholinesterase, leading to neurotoxicity, and is classified as extremely hazardous . Lipophilicity: Both compounds share the methylthio-phenyl group, but Fenamiphos’s phosphate ester likely increases environmental persistence.

Implications of Structural Variations

- Cyclobutane vs. This could affect binding to biological targets or metabolic stability .

- Hydroxyl vs. Tetrahydropyran Groups : The patent compound’s hydroxyl-rich tetrahydropyran may improve aqueous solubility , whereas the target compound’s single hydroxyl group offers moderate solubility.

- Methylthio Group: Shared with Fenamiphos, this group likely enhances lipophilicity in both compounds but confers toxicity only in the organophosphate due to its irreversible enzyme inhibition .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide, with CAS number 1448053-16-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉NO₂S

- Molecular Weight : 265.37 g/mol

- Structural Characteristics : The compound features a cyclobutane ring and a hydroxyl group attached to an ethyl chain, which is further substituted with a methylthio group.

Pharmacological Properties

- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : In vitro assays have indicated that this compound may inhibit the production of pro-inflammatory cytokines. Such effects are beneficial in conditions characterized by chronic inflammation .

- Antimicrobial Activity : Research has shown that derivatives of cyclobutanecarboxamides can demonstrate antimicrobial properties against various pathogens. This suggests potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Scavenging Free Radicals : Its structural features allow it to interact with reactive oxygen species (ROS), effectively neutralizing them and protecting cellular components from damage.

Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various cyclobutane derivatives, including this compound). The results indicated a dose-dependent reduction in lipid peroxidation levels, suggesting strong antioxidant activity .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased the secretion of TNF-alpha and IL-6 cytokines. These findings highlight its potential as an anti-inflammatory agent, making it a candidate for further therapeutic development .

Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of cyclobutane derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable inhibitory effects on both bacterial strains, indicating its potential role in antibiotic development .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Cyclobutanecarboxylic acid derivatives are coupled with 2-amino-2-(4-(methylthio)phenyl)ethanol using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .

- Functional group protection : Hydroxyl groups may be protected with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions . Critical factors : Solvent choice (e.g., THF or DCM), temperature control (–78°C for sensitive steps), and catalyst selection (e.g., DMAP for amidation) significantly impact yield (reported 60–75% in optimized protocols) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are essential for verifying the cyclobutane ring, hydroxyethyl chain, and methylthiophenyl substituents. Key signals include δ 1.8–2.2 ppm (cyclobutane protons) and δ 2.5 ppm (methylthio group) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 307.1345 (calculated for CHNOS) .

- IR spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 3200–3400 cm (hydroxyl O-H stretch) validate functional groups .

Q. What are the optimal conditions for solubilizing this compound in biological assays?

The compound exhibits limited solubility in aqueous buffers. Recommended approaches:

- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–20 mM).

- For in vitro assays, dilute in buffer containing 0.1–0.5% Tween-80 or cyclodextrin derivatives to enhance dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from:

- Purity variations : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>98%) and repeat assays with rigorously purified batches .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter outcomes. Standardize protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .

Q. What methodologies are effective for studying this compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to putative targets like kinases or GPCRs .

- Molecular docking simulations : Use X-ray crystallography data (if available) to model interactions with active sites (e.g., ATP-binding pockets) .

- Competitive inhibition assays : Compare IC values against reference inhibitors to infer mechanism (e.g., competitive vs. allosteric) .

Q. How does the methylthio substituent influence stability under physiological conditions?

- Oxidative stability : The methylthio group (–SCH) is prone to oxidation, forming sulfoxide derivatives. Monitor stability via LC-MS in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hours .

- Light sensitivity : Store solutions in amber vials under inert gas (N or Ar) to prevent photodegradation .

Q. What strategies are recommended for comparative studies with structural analogs?

- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing cyclobutane with cyclohexane or altering the hydroxyethyl chain) and test in parallel assays .

- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) to identify trends in bioactivity across related carboxamides .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide coupling | EDC, DMAP, DCM, 0°C, 12 h | 68 | 95 | |

| Hydroxyl protection | TBSCl, imidazole, DMF, rt, 6 h | 92 | 98 | |

| Final deprotection | TBAF, THF, –10°C, 2 h | 85 | 97 |

Q. Table 2. Stability Profile in Physiological Conditions

| Condition | Degradation Products | Half-life (h) | Reference |

|---|---|---|---|

| pH 7.4, 37°C, dark | None detected | >72 | |

| pH 7.4, 37°C, light | Sulfoxide derivative | 12 | |

| pH 2.0, 37°C | Cyclobutane ring hydrolysis | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.